Na,K-ATPase Inhibition: 6,7-Dihydro Canrenone Lactol Derivatives Retain Enzymatic Inhibition but Lose Ouabain Displacement vs. Canrenone
In head-to-head comparison using partially purified renal Na,K-ATPase, canrenone and all tested 6,7-substituted derivatives (including the 6β,7α-, 6β,7β-, and 6α,7α-dihydroxy-6,7-dihydrocanrenone isomers structurally related to 6,7-Dihydro Canrenone Lactol) produced comparable partial enzyme inhibition of 39-45% [1]. However, a critical functional divergence emerges: canrenone displaced [3H]ouabain with a Ki of 100-300 µM, whereas none of the 6,7-dihydroxylated derivatives exhibited detectable ouabain displacement even at high concentrations [1]. This demonstrates that saturation of the 6,7-double bond and lactol formation uncouple enzyme inhibition from digitalis site binding, establishing a mechanistically distinct pharmacological profile.
| Evidence Dimension | Na,K-ATPase enzymatic activity inhibition (% of control) and [3H]ouabain displacement |
|---|---|
| Target Compound Data | 39-45% enzyme inhibition; NO significant [3H]ouabain displacement even at high concentrations |
| Comparator Or Baseline | Canrenone: 39-45% enzyme inhibition; [3H]ouabain displacement Ki = 100-300 µM |
| Quantified Difference | Equivalent enzyme inhibition (39-45% for both); Qualitative difference: complete loss of ouabain displacement for 6,7-derivatives vs. measurable displacement for canrenone |
| Conditions | Partially purified renal Na,K-ATPase; [3H]ouabain radioligand displacement assay; apparent affinity range 100-200 µM for enzyme inhibition |
Why This Matters
For researchers studying mineralocorticoid receptor antagonist mechanisms, this functional divergence means 6,7-Dihydro Canrenone Lactol cannot substitute for canrenone in digitalis site binding assays and may serve as a tool to dissect allosteric vs. orthosteric Na,K-ATPase modulation.
- [1] Tal DM, Karlish SJ. Do canrenone and 6,7-dihydroxylated derivatives compete with ouabain at the same site on Na,K-ATPase? Molecular Pharmacology. 1988 Sep;34(3):245-249. PMID: 2845270. View Source
